1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
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Overview
Description
1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is an organic compound that features a pyrrolidine ring substituted with a benzyl-ethyl-amino group and a chloro-ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and ethylamine under basic conditions.
Addition of the Chloro-Ethanone Moiety: The final step involves the reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include substituted amines or thioethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets. The chloro-ethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, potentially altering its function or activity.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(Benzyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone: Similar structure but lacks the ethyl group.
1-{3-[(Ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone: Similar structure but lacks the benzyl group.
1-{3-[(Methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone: Similar structure but has a methyl group instead of the benzyl-ethyl group.
Uniqueness
1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is unique due to the presence of both benzyl and ethyl groups, which can influence its reactivity and interactions with biological targets. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-[3-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-18(11-14-6-4-3-5-7-14)12-15-8-9-19(13-15)16(20)10-17/h3-7,15H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGHHYBOGIGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)CCl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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